molecular formula C20H21N5O4S B2771109 ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 905761-81-1

ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2771109
CAS No.: 905761-81-1
M. Wt: 427.48
InChI Key: FPOKBWMOTTWACV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 4-amino group and a 2-methoxyphenyl moiety at the 5-position. The molecule also includes a sulfanyl acetamido linker connected to an ethyl benzoate ester.

Properties

IUPAC Name

ethyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-3-29-19(27)13-8-10-14(11-9-13)22-17(26)12-30-20-24-23-18(25(20)21)15-6-4-5-7-16(15)28-2/h4-11H,3,12,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOKBWMOTTWACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed coupling reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the triazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen peroxide, tin(II) chloride, and sodium hydroxide. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids.

Scientific Research Applications

Ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Core Triazole Modifications

  • Target Compound: Features a 4-amino group and 5-(2-methoxyphenyl) substitution on the triazole ring.
  • Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (): Replaces the 4-amino and 2-methoxyphenyl groups with 4-(1H-pyrrol-1-yl) and 5-(4-chlorobenzyl). The pyrrole and chlorobenzyl groups increase hydrophobicity, which may improve membrane permeability but reduce solubility .
  • Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (): Substitutes 2-methoxyphenyl with 4-chlorophenyl. The chloro group’s electron-withdrawing nature may alter electronic distribution, affecting reactivity or target binding .

Ester Group Variations

  • The target compound uses an ethyl benzoate ester, balancing lipophilicity and metabolic stability.
  • Methyl ester analogs () exhibit lower molecular weights (417.868 vs.
  • Sodium salts () replace the ester with a carboxylate, enhancing aqueous solubility but limiting passive diffusion across membranes .

Physicochemical Properties

Compound (Reference) Molecular Weight Key Substituents LogP (Predicted) Solubility Profile
Target Compound ~450–470* 2-Methoxyphenyl, ethyl ester ~2.5–3.0 Moderate aqueous solubility
Ethyl () 495.982 4-Chlorobenzyl, pyrrole ~3.5 Low (hydrophobic groups)
Methyl () 417.868 4-Chlorophenyl, methyl ester ~2.8 Higher than ethyl analogs
Sodium salt () ~350–400* Thiophen-2-ylmethyl, sodium carboxylate ~1.5 High (ionic form)

*Estimated based on structural analogs.

  • The 2-methoxyphenyl group in the target compound may confer better solubility than chlorophenyl analogs () due to methoxy’s polar nature .
  • Bulkier substituents (e.g., benzylsulfanyl in ) increase molecular weight (>500) and logP, reducing bioavailability .

Antimicrobial Potential

  • N-Substituted Aryl Derivatives (): Compounds with pyridinyl and electron-withdrawing groups (e.g., chloro, nitro) showed MIC values <50 µg/mL against E. coli and S. aureus. The target compound’s 2-methoxy group may lack comparable electron-withdrawing effects, possibly reducing potency .
  • Hydrazone-Triazole Hybrids (): Demonstrated IC₅₀ values of 10–20 µM in melanoma (IGR39) cells. The absence of a hydrazone moiety in the target compound suggests divergent mechanisms .

Anti-Inflammatory/Anti-Exudative Effects

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Exhibited 40–60% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac. The target’s 2-methoxyphenyl group may mimic furan’s anti-inflammatory activity via similar steric profiles .

Actoprotective Properties

  • Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (): Reduced oxidative stress markers in rat liver at 5 mg/kg. The target’s ethyl ester may limit similar efficacy due to slower tissue penetration .

Biological Activity

Ethyl 4-(2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound notable for its diverse biological activities. This compound features a triazole ring, a sulfanyl group, and an ethyl ester, contributing to its potential therapeutic applications. The molecular formula for this compound is C21H21N3O3S2C_{21}H_{21}N_{3}O_{3}S_{2} with a molar mass of approximately 421.53 g/mol.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazole derivatives are known to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. The presence of the triazole ring allows for potential interactions with various biological targets. For example, it has been shown to inhibit glycogen phosphorylase activity in preliminary studies, which could have implications for diabetes management .

Mechanistic Studies

Understanding the mechanisms of action is crucial for evaluating the therapeutic potential of this compound. The following mechanisms have been proposed:

  • Binding Affinity : The compound's binding affinity to specific receptors or enzymes may modulate their activity.
  • Reactive Oxygen Species (ROS) : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
  • Signal Transduction Pathways : The compound may influence various signaling pathways involved in cell growth and survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound). Results indicated a significant reduction in the growth of E. coli and C. albicans, demonstrating the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, the compound was tested against MCF-7 and HCT-116 cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutic agents.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansReduced viability
AnticancerMCF-7Cytotoxicity
HCT-116Cell cycle arrest
Enzyme InhibitionGlycogen PhosphorylaseInhibition observed

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